ethyl 2-amino-1H-indole-3-carboxylate ethyl 2-amino-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 6433-72-3
VCID: VC20779541
InChI: InChI=1S/C11H12N2O2/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12/h3-6,13H,2,12H2,1H3
SMILES: CCOC(=O)C1=C(NC2=CC=CC=C21)N
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

ethyl 2-amino-1H-indole-3-carboxylate

CAS No.: 6433-72-3

Cat. No.: VC20779541

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-amino-1H-indole-3-carboxylate - 6433-72-3

Specification

CAS No. 6433-72-3
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name ethyl 2-amino-1H-indole-3-carboxylate
Standard InChI InChI=1S/C11H12N2O2/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12/h3-6,13H,2,12H2,1H3
Standard InChI Key KXEKODJGRSIGAU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC2=CC=CC=C21)N
Canonical SMILES CCOC(=O)C1=C(NC2=CC=CC=C21)N

Introduction

Chemical Structure and Properties

Molecular Structure

Ethyl 2-amino-1H-indole-3-carboxylate features a bicyclic indole core comprising a benzene ring fused to a pyrrole ring, with two key functional groups strategically positioned to enable diverse chemical reactivity. The amino group at the C-2 position introduces nucleophilic character and hydrogen bonding capability, while the ethyl carboxylate at the C-3 position provides opportunities for further functionalization through various ester transformations. This structural arrangement creates a molecule with multiple reactive centers that can participate in a range of chemical reactions, making it valuable in organic synthesis. The planarity of the indole system contributes to potential π-stacking interactions, which may influence its crystal packing behavior and interactions with aromatic systems in biological environments. Furthermore, the nitrogen atoms in the structure serve as potential coordination sites for metal interactions, expanding the compound's utility in coordination chemistry and catalysis applications .

The structural parameters that define ethyl 2-amino-1H-indole-3-carboxylate include its molecular formula C11H12N2O2, with a calculated molecular weight of 204.23 g/mol . Its structural representation in chemical notation systems includes the SMILES notation "CCOC(=O)C1=C(NC2=CC=CC=C21)N" and the InChI string "InChI=1S/C11H12N2O2/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12/h3-6,13H,2,12H2,1H3" . These notations precisely define the atomic connectivity and spatial arrangement of the compound, facilitating its unambiguous identification in chemical databases and literature. The corresponding InChIKey "KXEKODJGRSIGAU-UHFFFAOYSA-N" serves as a fixed-length identifier that enables efficient searching and retrieval of information about this compound from chemical databases . Together, these structural descriptors provide a comprehensive characterization of the compound's molecular architecture.

Physical and Chemical Properties

Ethyl 2-amino-1H-indole-3-carboxylate typically exists as a crystalline solid under standard conditions, exhibiting physical properties that reflect its heterocyclic structure and functional group composition. The compound displays moderate solubility in common organic solvents such as ethanol, methanol, dichloromethane, and dimethyl sulfoxide, while showing limited solubility in water – a solubility profile consistent with many indole derivatives that contain both polar functional groups and a relatively hydrophobic aromatic system . This solubility pattern influences its handling in laboratory settings, extraction procedures, and potential formulation challenges in pharmaceutical applications. The presence of both hydrogen bond donors (indole NH and amino group) and acceptors (carbonyl oxygen, ester oxygen, and amino nitrogen) contributes to its intermolecular interaction capabilities, affecting properties such as melting point, boiling point, and crystallization behavior. These characteristics collectively determine the compound's behavior in various chemical environments and processing conditions.

The reactivity profile of ethyl 2-amino-1H-indole-3-carboxylate is defined by its multiple functional groups, each offering distinct chemical transformation possibilities. The primary amino group at the C-2 position can participate in various nucleophilic reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines or related derivatives. The indole NH represents another reactive site, capable of deprotonation and subsequent functionalization through N-alkylation or N-acylation, potentially leading to N-protected derivatives with modified properties. The ethyl ester functionality at the C-3 position provides opportunities for hydrolysis to the corresponding carboxylic acid, transesterification to alternative esters, or reduction to alcohols or aldehydes depending on the reducing agent employed. Additionally, the indole core itself may undergo electrophilic aromatic substitution reactions, primarily at the C-5 position, further expanding the compound's synthetic versatility . These varied reactivity patterns contribute to the compound's significance as a building block in the synthesis of more complex molecular architectures.

Synthetic Methods and Reactions

Synthesis Approaches

Beyond NMR spectroscopy, other spectroscopic and spectrometric techniques likely play important roles in the characterization of ethyl 2-amino-1H-indole-3-carboxylate, although specific details are not provided in the search results. Mass spectrometry, with its ability to provide accurate mass measurements and fragmentation patterns, would be valuable for confirming the compound's molecular formula and structural features. The predicted collision cross-section values presented in Table 1 provide reference points for ion mobility spectrometry applications, enhancing the compound's characterization in complex mixtures. Infrared (IR) spectroscopy would reveal characteristic absorption bands for functional groups present in the molecule, including the N-H stretching vibrations of the indole NH and primary amino group, the C=O stretching of the ester carbonyl, and various bands associated with the aromatic system. UV-visible spectroscopy would provide information about the compound's electronic transitions, which are influenced by the extended conjugation in the indole system and the effects of the amino and ester substituents. Collectively, these spectroscopic approaches provide complementary information that enables comprehensive characterization of ethyl 2-amino-1H-indole-3-carboxylate for various analytical and research purposes.

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